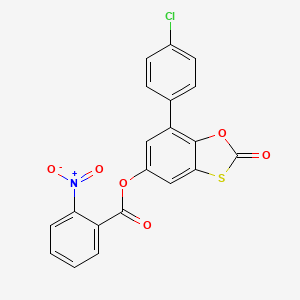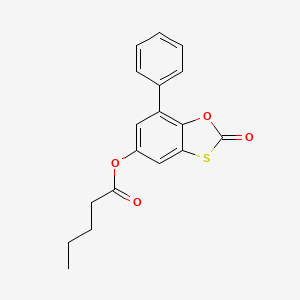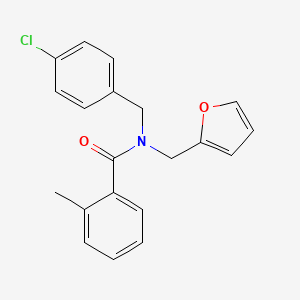![molecular formula C18H25N3O5S3 B11407016 2-(4-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}piperazin-1-yl)ethanol](/img/structure/B11407016.png)
2-(4-{2-(Ethylsulfonyl)-4-[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}piperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-OL is a complex organic compound with a molecular formula of C13H20N2O3S It is characterized by the presence of a thiazole ring, piperazine moiety, and ethanesulfonyl and methylbenzenesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-OL typically involves multiple steps, including the formation of the thiazole ring, sulfonylation, and piperazine attachment. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. For example, the thiazole ring can be synthesized through a cyclization reaction involving a thioamide and a haloketone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-{4-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound .
Scientific Research Applications
2-{4-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential antipsychotic and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-OL involves its interaction with specific molecular targets and pathways. It may act on neurotransmitter receptors, enzymes, or other cellular proteins to exert its effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[2-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-OL
- 2-{4-[2-(ETHANESULFONYL)-1,3-THIAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-OL
- 2-{4-[2-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-OL
Uniqueness
The uniqueness of 2-{4-[2-(ETHANESULFONYL)-4-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-5-YL]PIPERAZIN-1-YL}ETHAN-1-OL lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H25N3O5S3 |
|---|---|
Molecular Weight |
459.6 g/mol |
IUPAC Name |
2-[4-[2-ethylsulfonyl-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-yl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C18H25N3O5S3/c1-3-28(23,24)18-19-16(29(25,26)15-6-4-14(2)5-7-15)17(27-18)21-10-8-20(9-11-21)12-13-22/h4-7,22H,3,8-13H2,1-2H3 |
InChI Key |
ZQJXVKQHFJILLS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=C(S1)N2CCN(CC2)CCO)S(=O)(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-ethoxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11406935.png)
![5-bromo-7-methyl-1-[4-(propan-2-yloxy)benzyl]-1H-indole-2,3-dione](/img/structure/B11406936.png)
![7-Ethyl 3-methyl 8-methyl-1-(2-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11406937.png)
![N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11406951.png)

![6,7-dimethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11406964.png)
![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11406972.png)
![N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11406977.png)


![2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B11407001.png)


![N-benzyl-8-chloro-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B11407031.png)
